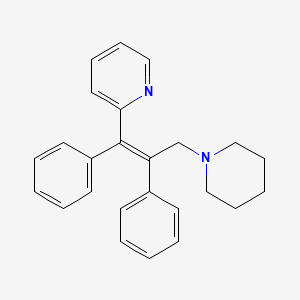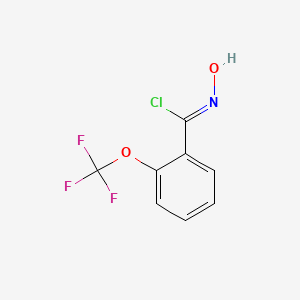
N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO It is known for its unique structure, which includes a trifluoromethoxy group attached to a benzimidoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride typically involves the reaction of 2-(trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzimidoyl chloride moiety can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the hydroxylamine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are substituted benzimidoyl derivatives, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
- 3-Chloro-4-(trifluoromethoxy)benzoyl chloride
- 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride
Uniqueness
N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride is unique due to the presence of both the trifluoromethoxy group and the hydroxylamine group. This combination imparts distinctive chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H5ClF3NO2 |
|---|---|
Peso molecular |
239.58 g/mol |
Nombre IUPAC |
(1Z)-N-hydroxy-2-(trifluoromethoxy)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-3-1-2-4-6(5)15-8(10,11)12/h1-4,14H/b13-7- |
Clave InChI |
LCZKSSFWTSEFBD-QPEQYQDCSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C(=N/O)/Cl)OC(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C(=NO)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


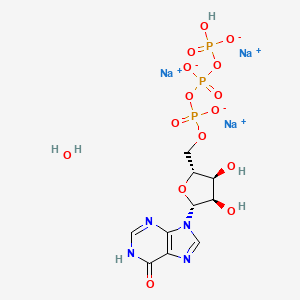
![(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B13103692.png)
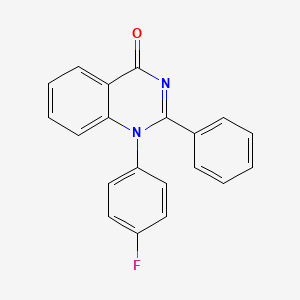
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)


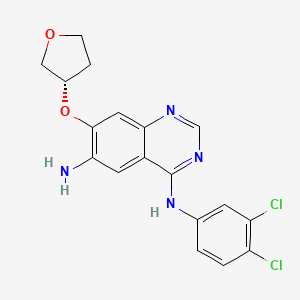
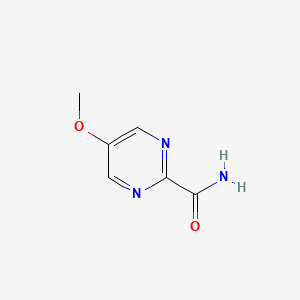
![8-Chloro-2-isopropylimidazo[1,2-a]pyrazine](/img/structure/B13103744.png)
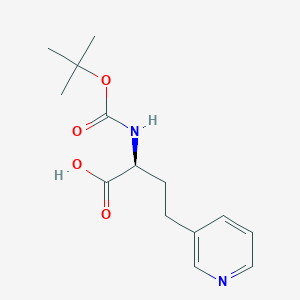
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)
